

A Comparative Guide to GSK-LSD1 and GSK2879552 Efficacy in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gsk-lsd1*

Cat. No.: *B1139270*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical efficacy of two selective, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), **GSK-LSD1** and GSK2879552, in the context of Acute Myeloid Leukemia (AML). While both compounds are potent inactivators of LSD1, their development and reported data present distinct profiles.

At a Glance: Key Efficacy and Safety Findings

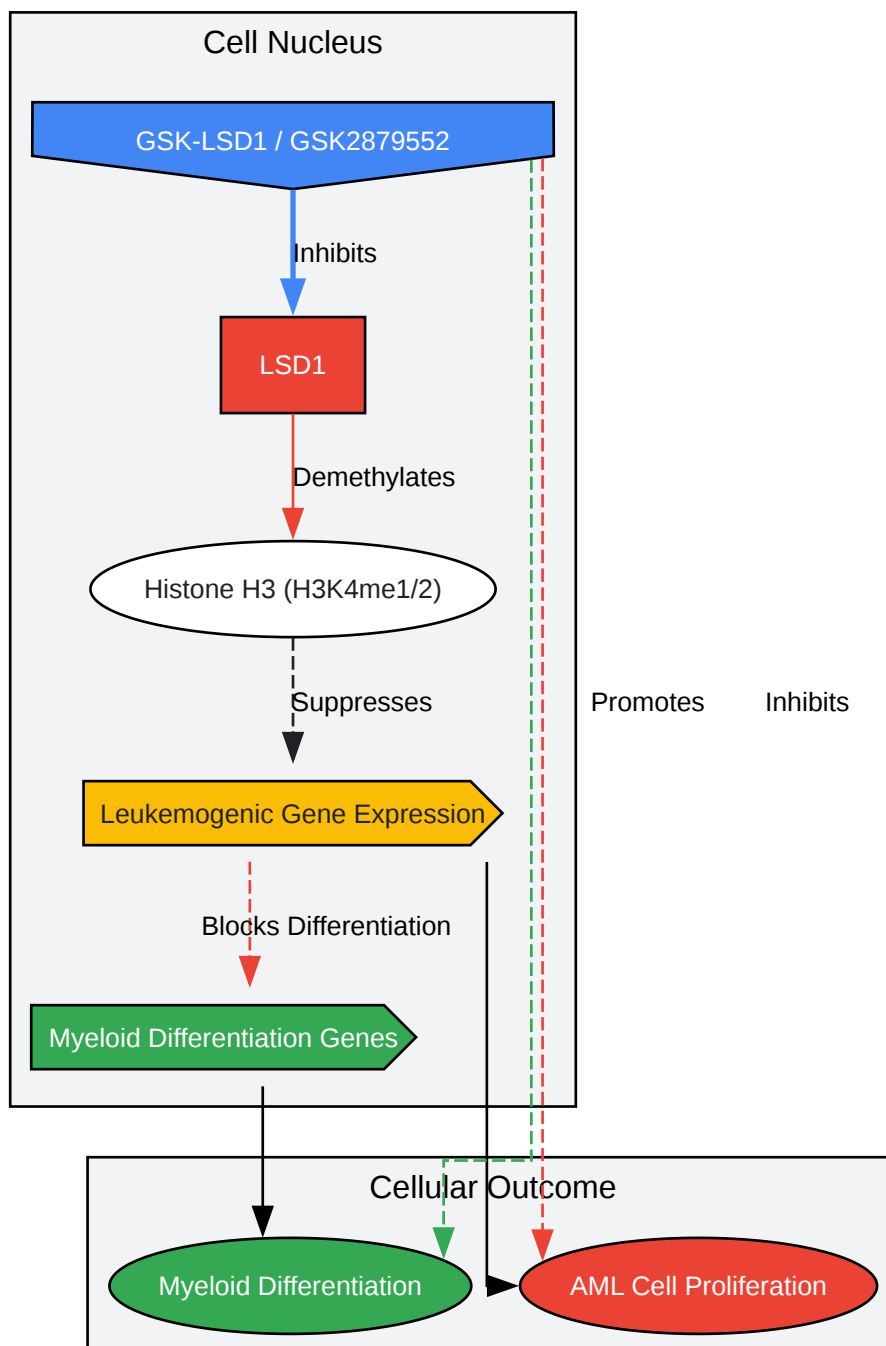
Feature	GSK-LSD1	GSK2879552
Mechanism of Action	Irreversible inhibitor of LSD1	Irreversible, tranylcypromine-based inhibitor of LSD1[1]
Preclinical Efficacy (In Vitro)	Induces differentiation in AML cells.[2] In combination with a GSK3 inhibitor (LY2090314), alters genetic activity and reduces WNT pathway activity.[2]	Showed anti-proliferative effects in 19 of 25 AML cell lines.[1][3] Induced differentiation markers (CD11b and CD86) in AML cell lines.[1][3][4] Synergistic effects on proliferation, differentiation, and cytotoxicity when combined with all-trans retinoic acid (ATRA).[4][5]
Preclinical Efficacy (In Vivo)	In MLL-AF9 AML mouse models, improved median survival to 78 days vs. 39 days for control.[6] A portion of treated mice showed no detectable disease long-term.[6] In serial transplantation studies, median survival was 51 days vs. 23 days for control, with 50% of mice remaining disease-free.[6]	In an MLL-AF9 AML mouse model, treated mice had 2.8% GFP+ cells in bone marrow vs. 80% in control after 17 days and survived weeks longer.[3] In patient-derived xenograft (PDX) models, a 6-week treatment significantly decreased human CD45+ bone marrow cells (25.4% vs. 67.7% in vehicle).[6]
Clinical Development	Primarily preclinical data available.	Investigated in Phase I clinical trials (NCT02177812, NCT02929498) for relapsed/refractory AML and high-risk MDS.[7][8]
Clinical Trial Outcomes	Not applicable.	Trials were terminated due to an unfavorable risk-to-benefit ratio.[7][8] No significant clinical responses were observed.[7]

Reported Toxicities	Preclinical studies noted potential for toxicity at high doses. [2]	Treatment-related toxicities included hemorrhage, Grade 3/4 thrombocytopenia, febrile neutropenia, nausea, hypokalemia, and fatigue. [7] [8]
---------------------	---	--

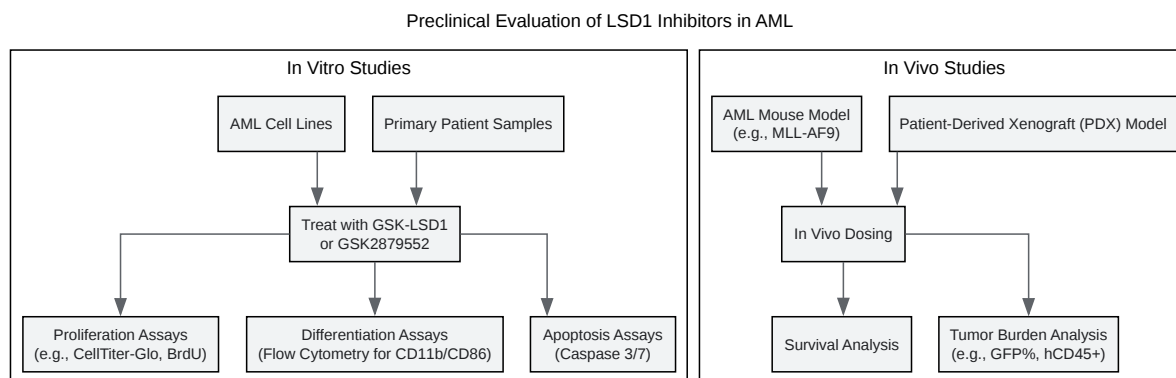
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of LSD1 inhibitors and a general workflow for evaluating their efficacy.

Mechanism of LSD1 Inhibition in AML

[Click to download full resolution via product page](#)

Caption: Mechanism of LSD1 Inhibition in AML.



[Click to download full resolution via product page](#)

Caption: Preclinical Evaluation of LSD1 Inhibitors in AML.

Detailed Experimental Protocols

In Vitro Proliferation Assay (Adapted from Smitheman et al.)

- Cell Lines: A panel of human AML cell lines were used.
- Treatment: Cells were treated with a titration of GSK2879552 for ten days.
- Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: The concentration required to achieve half of the maximal observed effect (EC50) and the maximum percent inhibition were calculated.[4]

In Vivo AML Mouse Model Efficacy Study (Adapted from Cusan et al. and Mohammad et al.)

- Animal Model: Secondary recipient mice were engrafted with MLL-AF9 primary AML cells expressing GFP.[3][6]
- Treatment: Upon engraftment, mice were treated with either **GSK-LSD1** or GSK2879552.
- Efficacy Endpoints:
 - Tumor Burden: The percentage of GFP-positive cells in the bone marrow was determined by flow cytometry.[3][6]
 - Survival: Overall survival of the treated mice was monitored and compared to a vehicle-treated control group.[6]
- Serial Transplantation: To assess the effect on leukemic stem cells, bone marrow cells from treated primary recipient mice were transplanted into tertiary recipient mice, and their survival was monitored.[6]

Clinical Trial Protocol for GSK2879552 (NCT02177812)

- Study Design: A Phase I, open-label, multicenter, non-randomized, dose-escalation study.[7][8]
- Patient Population: Adult patients with relapsed/refractory AML for whom no standard therapies were available.[7][8][9]
- Treatment: GSK2879552 was administered orally every day, alone or in combination with ATRA. Monotherapy dose-escalation cohorts ranged from 1 to 20 mg.[7][8]
- Primary Objectives: To determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended Phase II dose (RP2D) of GSK2879552.[9]
- Secondary Objectives: To evaluate clinical activity, pharmacokinetics, and pharmacodynamics.[9]

Discussion and Conclusion

Both **GSK-LSD1** and GSK2879552 have demonstrated potent anti-leukemic activity in preclinical models of AML, primarily by inducing differentiation and inhibiting proliferation of

cancer cells. GSK2879552 progressed to Phase I clinical trials but was ultimately discontinued due to an unfavorable risk-benefit profile, with significant toxicities observed and a lack of clinical response in patients with relapsed/refractory AML.[7]

The preclinical data for **GSK-LSD1**, particularly in the aggressive MLL-AF9 AML model, is promising, showing a significant survival benefit and even disease eradication in some instances.[6] However, it is important to note that these are preclinical findings and the toxicity profile in humans has not been established.

For drug development professionals, the journey of GSK2879552 underscores the challenge of translating potent preclinical efficacy into a safe and effective clinical therapy. The on-target toxicity, such as thrombocytopenia, remains a hurdle for LSD1 inhibitors.[7] Future research may focus on identifying patient populations most likely to respond, exploring synergistic combination therapies to reduce required doses and mitigate toxicity[2][4], and developing next-generation LSD1 inhibitors with an improved therapeutic window.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rarecancernews.com [rarecancernews.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. GSK200200 - LSD1 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- To cite this document: BenchChem. [A Comparative Guide to GSK-LSD1 and GSK2879552 Efficacy in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139270#comparing-gsk-lsd1-and-gsk2879552-efficacy-in-aml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com